molecular formula C15H19ClO5 B15424164 Ethyl (2-acetyl-6-chloro-3-hydroxy-4-propylphenoxy)acetate CAS No. 102624-60-2

Ethyl (2-acetyl-6-chloro-3-hydroxy-4-propylphenoxy)acetate

Cat. No.: B15424164
CAS No.: 102624-60-2
M. Wt: 314.76 g/mol
InChI Key: GSFXNYLWRSXPPG-UHFFFAOYSA-N
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Description

Ethyl (2-acetyl-6-chloro-3-hydroxy-4-propylphenoxy)acetate is a useful research compound. Its molecular formula is C15H19ClO5 and its molecular weight is 314.76 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl (2-acetyl-6-chloro-3-hydroxy-4-propylphenoxy)acetate, identified by its CAS number 102624-60-2, is a compound of interest in various biological studies due to its potential therapeutic applications. This article synthesizes available research findings related to its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H19ClO5C_{15}H_{19}ClO_{5}, with a molecular weight of approximately 314.76 g/mol. The compound features a chloro-substituted phenolic structure which is often associated with various biological activities.

PropertyValue
CAS Number102624-60-2
Molecular FormulaC₁₅H₁₉ClO₅
Molecular Weight314.76 g/mol
LogP3.14

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain phenolic compounds can effectively inhibit the growth of various bacteria and fungi, suggesting that this compound may share similar characteristics.

Case Study: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of related compounds demonstrated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations as low as 50 µg/mL for some derivatives, indicating potent activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.

Research Findings

  • Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) indicated that compounds with similar phenolic structures can induce apoptosis and inhibit cell viability at IC50 values ranging from 10 to 50 µM .
  • Mechanism of Action : The mechanism often involves the induction of oxidative stress and disruption of mitochondrial function, leading to programmed cell death .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been a subject of investigation. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Experimental Evidence

In animal models, administration of related compounds resulted in reduced swelling and inflammatory markers following induced inflammation. This suggests that this compound could be beneficial in treating inflammatory conditions .

Properties

CAS No.

102624-60-2

Molecular Formula

C15H19ClO5

Molecular Weight

314.76 g/mol

IUPAC Name

ethyl 2-(2-acetyl-6-chloro-3-hydroxy-4-propylphenoxy)acetate

InChI

InChI=1S/C15H19ClO5/c1-4-6-10-7-11(16)15(13(9(3)17)14(10)19)21-8-12(18)20-5-2/h7,19H,4-6,8H2,1-3H3

InChI Key

GSFXNYLWRSXPPG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1O)C(=O)C)OCC(=O)OCC)Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.